1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine and piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(19)9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6H2,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYRTKGABHSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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